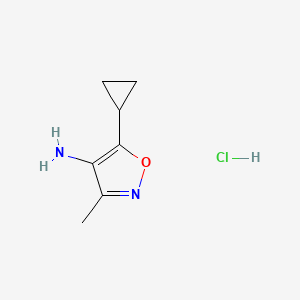

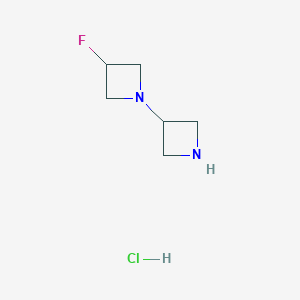

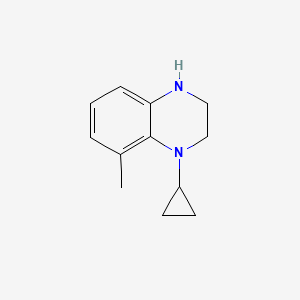

![molecular formula C16H18ClNO2 B1378774 3-{[Benzyl(methyl)amino]methyl}benzoic acid hydrochloride CAS No. 1461713-70-1](/img/structure/B1378774.png)

3-{[Benzyl(methyl)amino]methyl}benzoic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-{[Benzyl(methyl)amino]methyl}benzoic acid hydrochloride” is a chemical compound. It is related to PRL-8-53, a nootropic substituted phenethylamine . PRL-8-53 has been shown to act as a hypermnesic drug in humans . It was first synthesized by medical chemistry professor Nikolaus Hansl at Creighton University in the 1970s as part of his work on amino ethyl meta benzoic acid esters .

Scientific Research Applications

-

Enzyme-mimic catalytic activities and biomedical applications of noble metal nanoclusters : While this research doesn’t directly mention “3-{[Benzyl(methyl)amino]methyl}benzoic acid hydrochloride”, it does discuss the use of amine compounds in the creation of noble metal nanoclusters. These nanoclusters can mimic the structure and function of enzymes, leading to potential applications in biomedical fields such as theranostics of kidney injury, brain inflammation, and tumors .

-

Synthesis of Amines : Amines, including “3-{[Benzyl(methyl)amino]methyl}benzoic acid hydrochloride”, can be synthesized through various methods, such as reduction of nitriles or amides and nitro compounds, SN2 reactions of alkyl halides, ammonia and other amines, nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed, alkylation of potassium phthalimide, followed by hydrolysis of the N ‑alkyl phthalimide so formed (i.e., the Gabriel synthesis), reductive amination of aldehydes or ketones, Hofmann or Curtius rearrangements . These methods can be used in organic chemistry for the synthesis of a wide range of compounds.

-

Basicity of Amines : Amines are more basic than amides and better nucleophiles. This property can be used in various chemical reactions, including those that involve the extraction of an amine from a mixture that also contains neutral compounds .

-

Zero Emission Hydrogen Mobility : While this research doesn’t directly mention “3-{[Benzyl(methyl)amino]methyl}benzoic acid hydrochloride”, it does discuss the use of amine compounds in the creation of zero-emission hydrogen mobility. This involves the development of a more comprehensive powertrain system, which could potentially include amines like “3-{[Benzyl(methyl)amino]methyl}benzoic acid hydrochloride” in its fuel cell .

-

PromQL (histograms) : Again, while this research doesn’t directly mention “3-{[Benzyl(methyl)amino]methyl}benzoic acid hydrochloride”, it does discuss the use of Kahan summation for native histograms. Given that amines can be used in various mathematical and statistical applications, it’s possible that “3-{[Benzyl(methyl)amino]methyl}benzoic acid hydrochloride” could be used in similar applications .

-

Angular 18 : While not directly related to “3-{[Benzyl(methyl)amino]methyl}benzoic acid hydrochloride”, Angular 18 is a powerful platform for building dynamic and interactive applications. Amines, including “3-{[Benzyl(methyl)amino]methyl}benzoic acid hydrochloride”, could potentially be used in the development of these applications, particularly in the backend or server-side components .

properties

IUPAC Name |

3-[[benzyl(methyl)amino]methyl]benzoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2.ClH/c1-17(11-13-6-3-2-4-7-13)12-14-8-5-9-15(10-14)16(18)19;/h2-10H,11-12H2,1H3,(H,18,19);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRVUHOFHXWKSFW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)CC2=CC(=CC=C2)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.77 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{[Benzyl(methyl)amino]methyl}benzoic acid hydrochloride | |

CAS RN |

1461713-70-1 |

Source

|

| Record name | 3-{[benzyl(methyl)amino]methyl}benzoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

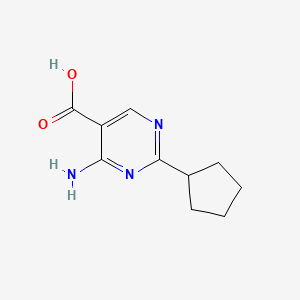

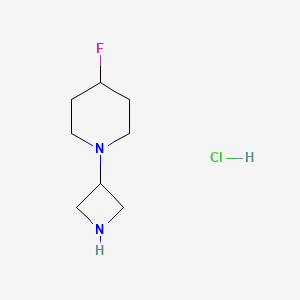

![2-[1-(Benzylsulfanyl)cyclopentyl]acetonitrile](/img/structure/B1378691.png)

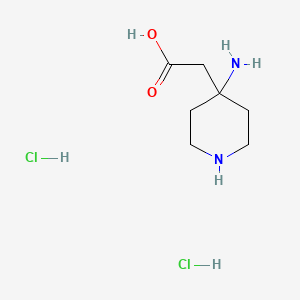

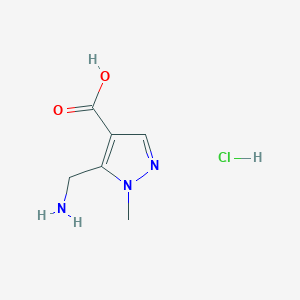

![2-[(2-aminoethyl)amino]-N-[(pyridin-2-yl)methyl]acetamide trihydrochloride](/img/structure/B1378696.png)

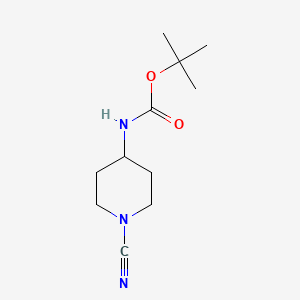

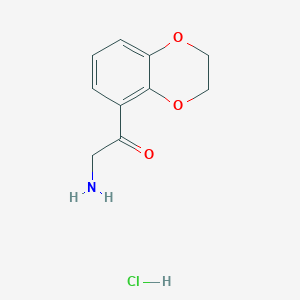

![3-Ethoxy-5-oxaspiro[3.4]octan-1-amine hydrochloride](/img/structure/B1378707.png)

![3-Bromo-6-ethyl-7-methoxy-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B1378710.png)

![Ethyl 2-[(4-{[(tert-butoxy)carbonyl]amino}phenyl)methyl]-1,3-thiazole-4-carboxylate](/img/structure/B1378713.png)